4,5,6,7-tetrahydro-1H-indazol-5-ol is a heterocyclic compound with the molecular formula and a molecular weight of approximately 138.17 g/mol. This compound is recognized for its potential applications in medicinal chemistry due to its structural features and biological activities. The indazole core structure contributes to its diverse pharmacological properties, making it a subject of interest in drug development and research.
4,5,6,7-tetrahydro-1H-indazol-5-ol is classified under indazole derivatives, which are known for their significant roles in various biological processes. Indazoles are a class of nitrogen-containing heterocycles that have gained attention due to their varied pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects . The compound is often synthesized through methods involving hydrazine derivatives and carbonyl compounds.
The synthesis of 4,5,6,7-tetrahydro-1H-indazol-5-ol typically involves several steps that may include condensation, dehydration, and cyclization reactions. A common synthetic route includes the reaction of hydrazines with carbonyl compounds under acidic conditions to form the indazole framework .
For example, one method involves treating a substituted cyclohexanone with hydrazine hydrate in methanol at elevated temperatures. The reaction yields the desired tetrahydroindazole derivative after cooling and filtration . The efficiency of this method can vary based on the specific substituents used and the reaction conditions applied.
The molecular structure of 4,5,6,7-tetrahydro-1H-indazol-5-ol features a fused ring system that includes a five-membered indazole ring with a hydroxyl group at the 5-position. The tetrahydro configuration indicates that there are four hydrogen atoms saturating the nitrogen atoms within the ring structure.
Key structural data includes:
The chemical reactivity of 4,5,6,7-tetrahydro-1H-indazol-5-ol is influenced by its functional groups. It can participate in various reactions such as:
These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize related derivatives.
The mechanism of action for 4,5,6,7-tetrahydro-1H-indazol-5-ol primarily involves its interaction with specific kinases such as CHK1 and CHK2. These kinases play vital roles in cell cycle regulation and DNA damage response pathways. By inhibiting these kinases, the compound can affect cellular processes related to growth and apoptosis .
Research indicates that this compound may also modulate other pathways involved in cell volume regulation through interactions with human serum/glucocorticoid-dependent kinase (SGK). Understanding these mechanisms is essential for elucidating its therapeutic potential.
4,5,6,7-tetrahydro-1H-indazol-5-ol exhibits several notable physical and chemical properties:
These properties can significantly influence its application in pharmaceutical formulations.
4,5,6,7-tetrahydro-1H-indazol-5-ol has potential applications across various fields:
The ongoing research into this compound aims to unlock further therapeutic applications by exploring its interactions with biological targets and optimizing its pharmacological properties.
Indazole derivatives represent a privileged scaffold in medicinal chemistry due to their versatile pharmacological profiles and structural similarity to endogenous biomolecules. The partially saturated 4,5,6,7-tetrahydro-1H-indazole core offers distinct advantages over its aromatic counterpart, including enhanced solubility, tunable conformational flexibility, and improved bioavailability profiles. Within this chemical space, 4,5,6,7-tetrahydro-1H-indazol-5-ol (molecular formula: C₇H₁₀N₂O) emerges as a structurally unique compound characterized by a hydroxyl group at the C5 position of the tetrahydroindazole ring system [1]. This functionalization imparts significant hydrogen-bonding capacity and electronic modulation, making it a valuable intermediate for the development of biologically active molecules targeting diverse therapeutic areas.
Table 1: Fundamental Chemical Identifiers of 4,5,6,7-Tetrahydro-1H-indazol-5-ol
Identifier Type | Value |
---|---|
Systematic Name | 4,5,6,7-Tetrahydro-1H-indazol-5-ol |
CAS Registry Number | Not Available in Search Results |
Molecular Formula | C₇H₁₀N₂O |
Exact Mass | 138.0793 g/mol |
SMILES | C1CC2=C(CC1O)C=NN2 |
InChIKey | YVLDNKIONGZQBC-UHFFFAOYSA-N |
Tetrahydroindazole derivatives are systematically named based on the saturation level of the six-membered ring and the position of substituents. The parent compound "4,5,6,7-tetrahydro-1H-indazole" signifies the saturation of the carbocyclic ring (positions 4,5,6,7) while retaining aromatic character in the fused pyrazole ring (positions 1,2,3,3a) [2] [3]. The suffix "-5-ol" in "4,5,6,7-tetrahydro-1H-indazol-5-ol" explicitly denotes a hydroxyl group attached to carbon 5 of the partially saturated ring. This naming follows IUPAC guidelines where the lowest possible numbers are assigned to the functional groups.
Structurally, 4,5,6,7-tetrahydro-1H-indazol-5-ol belongs to the bridged bicyclic system classification. Key structural features include:
The molecular structure is unequivocally characterized by spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinct proton environments: methylene protons adjacent to the hydroxyl-bearing methine (C5) appear as characteristic multiplets, while the pyrazole ring proton (typically H3) resonates as a singlet or doublet in the aromatic region (δ ~7-8 ppm). Carbon-13 NMR distinguishes the saturated carbons (C4, C5, C6, C7) from the sp² carbons of the pyrazole ring (C3a, C7a) and the quaternary C3 carbon . Mass spectrometry typically shows a molecular ion peak [M]+ at m/z 138, with fragmentation patterns involving loss of H₂O ([M-18]+) as predicted by collision cross-section data [1].
The exploration of indazole chemistry began in earnest with Emil Fischer's pioneering work in the late 19th century, where he identified the fused benzene and pyrazole system as a distinct heterocyclic class . Initial research focused on the fully aromatic indazole isomers (1H- and 2H- forms), with their tautomeric equilibria extensively studied using thermal, photochemical, and NMR methods. Early investigations established the dominance of the 1H-tautomer due to its greater thermodynamic stability compared to the 2H-form, as reflected in pKb differences (1-methyl-1H-indazole pKb ~0.42 vs. 2-methyl-2H-indazole pKb ~2.02) .
The medicinal potential of indazole scaffolds remained largely unexplored until the serendipitous discovery of naturally occurring indazole alkaloids in the late 20th century. A pivotal moment arrived with the isolation of Nigellicine (1985) and Nigellidine (1995) from Nigella sativa seeds . While these natural products are fully aromatic indoles, they ignited significant interest in related bicyclic nitrogen heterocycles, including tetrahydroindazoles, as novel pharmacophores. Researchers recognized that partial saturation of the carbocyclic ring could modulate electronic properties, reduce planarity (potentially improving membrane permeability), and introduce chiral centers for stereoselective interactions.
The synthesis and investigation of saturated and partially saturated indazole derivatives, including 4,5,6,7-tetrahydro-1H-indazoles, gained momentum in the 1990s and early 2000s. The core structure of 4,5,6,7-tetrahydro-1H-indazole itself was established (CAS 2305-79-5) [3], paving the way for functionalized variants. The hydroxylated derivative, 4,5,6,7-tetrahydro-1H-indazol-5-ol, emerged as a key synthetic target and intermediate during this period. Its structural similarity to bioactive cyclohexanol-containing molecules and the prochiral nature of the C5 position made it attractive for generating diverse libraries. Concurrently, amino-substituted analogs like 4,5,6,7-tetrahydro-1H-indazol-6-amine (CAS 74197-21-0) and 4,5,6,7-tetrahydro-1H-indazol-5-amine (CAS 74197-15-2) were synthesized, further expanding the SAR landscape [4] [7]. This era marked the transition of tetrahydroindazoles from chemical curiosities to validated scaffolds for rational drug design.
In contemporary drug discovery, 4,5,6,7-tetrahydro-1H-indazol-5-ol serves as a versatile multifunctional building block rather than primarily as a final drug candidate itself. Its significance stems from several key attributes exploited within modern medicinal chemistry strategies:
Table 2: Representative Biological Activities of Tetrahydroindazole Derivatives Featuring the 5-Hydroxy Motif or Close Analogs
Derivative Class | Reported Biological Activity | Key Structural Role of Core/Modification | Source |
---|---|---|---|
3-Aryl-5-carboxy Tetrahydroindazoles (e.g., 3-phenyl-4,5,6,7-tetrahydro-1H-indazol-5-carboxylic acid) | Sigma Receptor Binding: Moderate affinity ligands. Potential in CNS disorders and oncology. | Carboxylate at C5 enables ionic/coordinative interactions with receptor sites. Aryl at C3 provides hydrophobic contact. | [5] |
Multi-Substituted Hydroxy/Carbonyl Tetrahydroindazoles (e.g., 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-one) | Antimicrobial Activity: Excellent activity against S. aureus, B. subtilis, E. coli (specific compounds 5A, 5D, 5F). | Hydroxy and carbonyl groups facilitate H-bonding with DNA gyrase (1KZN enzyme) active site, as confirmed by docking studies. Indole moiety enhances penetration. | |
Complex Hybrids (e.g., (S)-1-(4-Fluoro-1-methyl-1H-indazol-5-yl)-3-(2-(4-fluoro-3,5-dimethylphenyl)-4-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)-1H-imidazol-2(3H)-one) | Targeted Therapy (Implied): Complex structure suggests high-affinity, multi-targeted potential (e.g., kinase inhibition). | The tetrahydroindazole/pyrazole core provides a rigid, spatially oriented platform presenting multiple pharmacophores. | [8] |
The role of 4,5,6,7-tetrahydro-1H-indazol-5-ol is further amplified by its integration into complex hybrid structures and privileged molecular fragments in fragment-based drug discovery (FBDD). Its relatively low molecular weight and favorable physicochemical properties (TPSA ~54.7 Ų for amino analog, LogP ~0.23) make it an ideal starting fragment [4]. Fragment growth or linking strategies, utilizing the C5-OH and the pyrazole N atoms, enable efficient exploration of chemical space around this core. Computational chemistry plays a crucial role in its application; in silico docking studies predict binding modes of derivatives, such as those binding to the DNA gyrase ATPase site, where the hydroxyl group often forms critical hydrogen bonds with key amino acid residues (e.g., Asp73, Asn46 in 1KZN) . Furthermore, synthetic methodologies continue to evolve, with routes often involving cyclocondensation of hydrazines with appropriately substituted cyclohexanones (e.g., 4-hydroxycyclohexanone derivatives), followed by regioselective functionalization at C3, C5, or the pyrazole nitrogen [5] . The continuous refinement of synthetic access ensures this valuable building block remains readily available for driving innovation across multiple therapeutic domains, including infectious diseases, oncology, and central nervous system disorders.
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1